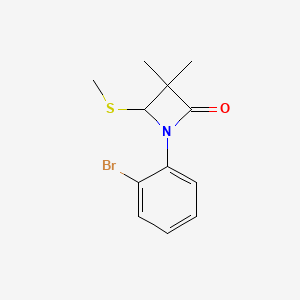
Nordeoxynivalenol B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nordeoxynivalenol B is a mycotoxin produced by certain species of Fusarium fungi. It is a derivative of deoxynivalenol, which is commonly found in grains such as wheat, barley, and maize. This compound is known for its toxic effects on humans and animals, causing symptoms such as nausea, vomiting, and diarrhea when ingested in significant amounts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nordeoxynivalenol B typically involves the use of advanced organic chemistry techniques. One common method is the reduction of deoxynivalenol using specific reducing agents under controlled conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound is generally achieved through the cultivation of Fusarium fungi under controlled conditions. The fungi are grown on a suitable substrate, such as grains, and the mycotoxin is extracted and purified using various chromatographic techniques.
化学反应分析
Types of Reactions
Nordeoxynivalenol B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxynivalenol derivatives with altered functional groups.
科学研究应用
Nordeoxynivalenol B has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals.
Biology: Researchers study its effects on cellular processes and its role in fungal pathogenicity.
Medicine: this compound is investigated for its potential therapeutic applications and its toxicological effects on human health.
Industry: It is used in the development of detection methods for mycotoxins in food and feed products.
作用机制
Nordeoxynivalenol B exerts its effects by inhibiting protein synthesis in cells. It binds to the ribosome and interferes with the elongation phase of translation, leading to the accumulation of incomplete polypeptides and subsequent cellular stress. This mechanism is similar to that of other trichothecene mycotoxins, which also target the ribosome and disrupt protein synthesis.
相似化合物的比较
Similar Compounds
Nivalenol: Another trichothecene mycotoxin with a similar structure and mode of action.
T-2 Toxin: A potent trichothecene mycotoxin with a different side chain but similar ribosome-targeting mechanism.
Uniqueness
Nordeoxynivalenol B is unique in its specific structural modifications compared to other trichothecenes. These modifications can influence its toxicity, stability, and interactions with biological molecules, making it a valuable compound for studying the structure-activity relationships of mycotoxins.
属性
CAS 编号 |
103776-39-2 |
|---|---|
分子式 |
C14H18O5 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
(2R,3R,3aR,8bR)-3a-(hydroxymethyl)-6,8b-dimethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2,3,5-triol |
InChI |
InChI=1S/C14H18O5/c1-7-3-4-8-11(10(7)17)19-14(6-15)12(18)9(16)5-13(8,14)2/h3-4,9,12,15-18H,5-6H2,1-2H3/t9-,12-,13-,14-/m1/s1 |
InChI 键 |
PAKXMQGHFZXKNF-ICGCDAGXSA-N |
手性 SMILES |
CC1=C(C2=C(C=C1)[C@]3(C[C@H]([C@H]([C@]3(O2)CO)O)O)C)O |
规范 SMILES |
CC1=C(C2=C(C=C1)C3(CC(C(C3(O2)CO)O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


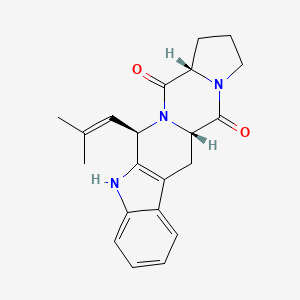

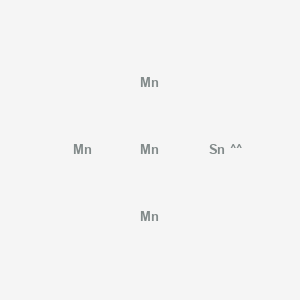

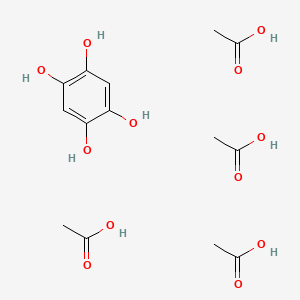
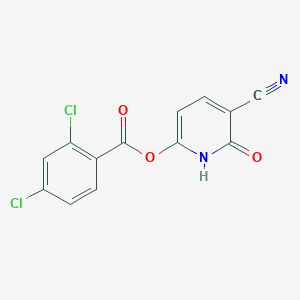
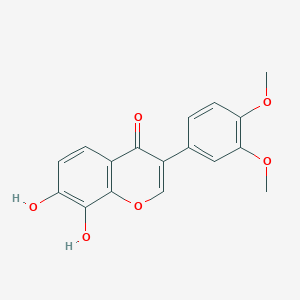
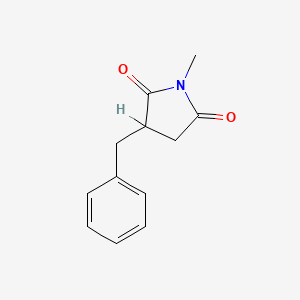
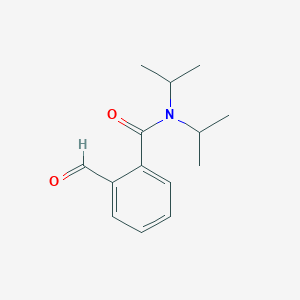

![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)


